1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Urea transporter UT-A1 inhibitor IC50

Ensure pharmacological reproducibility with the exact CAS 2034568-32-4 compound. This unsymmetrical urea, featuring a unique 4-(dimethylamino)phenethyl and tetrahydrofuran-2-ylmethyl substitution, is a validated rat UT-A1 inhibitor (IC50 1.5 µM). It is cataloged as BDBM50575398/CHEMBL4866155. Its distinct scaffold is not replicated by other UT-A1 chemotypes, making it essential for orthogonal diuresis studies, SAR campaigns, and selectivity profiling against UT-B and other SLC transporters. Secure your research supply with this precise inhibitor.

Molecular Formula C16H25N3O2
Molecular Weight 291.395
CAS No. 2034568-32-4
Cat. No. B2627612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
CAS2034568-32-4
Molecular FormulaC16H25N3O2
Molecular Weight291.395
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCNC(=O)NCC2CCCO2
InChIInChI=1S/C16H25N3O2/c1-19(2)14-7-5-13(6-8-14)9-10-17-16(20)18-12-15-4-3-11-21-15/h5-8,15H,3-4,9-12H2,1-2H3,(H2,17,18,20)
InChIKeyNVYSLRDGYYYBSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea (CAS 2034568-32-4): A UT-A1-Targeted Urea Derivative for Urearetic Research


1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea (CAS 2034568-32-4) is a synthetic unsymmetrical urea derivative that acts as an inhibitor of the rat urea transporter UT-A1 (SLC14A2). It is cataloged in authoritative bioactivity databases as BDBM50575398 and CHEMBL4866155, with a reported IC₅₀ of 1.5 µM against rat UT‑A1 expressed in MDCK cells in a fluorescence-based assay . The compound features a 4‑(dimethylamino)phenethyl moiety on one urea nitrogen and a (tetrahydrofuran-2-yl)methyl group on the other, a substitution pattern that distinguishes it from other UT‑A1 inhibitor chemotypes such as triazoloquinoxalines, thienoquinolines, and phenylurea analogs .

Why Generic Urea Derivatives Cannot Replace 1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea in UT-A1-Targeted Studies


Urea‑based UT‑A1 inhibitors exhibit steep structure–activity relationships (SAR) in which seemingly minor modifications to the N‑substituents can shift potency by orders of magnitude or invert selectivity between UT‑A and UT‑B isoforms . The presence of both a 4‑(dimethylamino)phenethyl and a tetrahydrofuran‑2‑ylmethyl group in the target compound is not present in any other UT‑A1 inhibitor currently described in the primary literature . Consequently, replacement with a generic urea analog—even one that retains the dimethylaminophenethyl fragment—cannot be assumed to reproduce the UT‑A1 inhibition profile or selectivity window of this specific molecule, making procurement of the exact CAS‑registered compound essential for reproducible pharmacological profiling.

1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea – Quantitative Differentiation Evidence vs. Closest UT-A1 Inhibitor Analogs


UT-A1 Inhibitory Potency: Comparison with the Reference UT‑A1/UT‑B Inhibitor UTA1inh‑A1

The target compound inhibits rat UT‑A1 with an IC₅₀ of 1.5 µM . This is approximately 2.2‑fold more potent on UT‑A1 than the widely used reference inhibitor UTA1inh‑A1, which exhibits an IC₅₀ of 3.3 µM against the same transporter in comparable MDCK cell‑based fluorescence assays . Although a direct head‑to‑head comparison under identical conditions has not been published, the cross‑study comparison suggests a meaningful potency advantage for the target compound.

Urea transporter UT-A1 inhibitor IC50 urearetic diuretic

Chemotype Differentiation: Tetrahydrofuran-Containing Urea vs. Triazoloquinoxaline and Thienoquinoline UT‑A1 Inhibitors

The target compound is an acyclic urea bearing a tetrahydrofuran‑2‑ylmethyl group, placing it in a distinct chemotype space from the triazoloquinoxaline series (e.g., 1,2,4‑triazolo[4,3‑a]quinoxaline derivatives with nanomolar IC₅₀ values) and the thienoquinoline PU‑14 scaffold . No other UT‑A1 inhibitor reported to date combines a dimethylaminophenethyl urea core with a saturated oxygen heterocycle . This structural divergence may underlie differences in binding site interactions and isoform selectivity profiles.

urea transporter chemotype scaffold UT-A1 selectivity

Physicochemical Differentiation: Molecular Weight and Hydrogen‑Bonding Features vs. Triazoloquinoxaline Leads

With a molecular weight of 291.39 Da , the target compound is significantly smaller than the nanomolar‑potency triazoloquinoxaline inhibitors, which typically exceed 400 Da . The compound also possesses two hydrogen‑bond donors (urea NH) and three hydrogen‑bond acceptors (urea carbonyl, tetrahydrofuran oxygen, dimethylamino nitrogen), placing it well within the rule‑of‑five space. These properties suggest potentially favorable passive permeability and solubility relative to larger, more lipophilic UT‑A1 inhibitors.

drug-like properties molecular weight hydrogen bonding physicochemical UT-A1

Optimal Research and Procurement Scenarios for 1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea


UT-A1-Mediated Urea Transport Inhibition in MDCK Cell Models

Use the compound at concentrations around its IC₅₀ (1–10 µM) to inhibit rat UT‑A1‑dependent urea flux in MDCK cell monolayers, either for mechanistic studies of urea transporter regulation or for benchmarking against other UT‑A1 inhibitors such as UTA1inh‑A1. The fluorescence‑based assay originally used for its characterization provides a validated experimental framework.

Pharmacological Tool in Rodent Diuresis Models Requiring a Non‑Triazoloquinoxaline Chemotype

The compound’s distinct urea‑based scaffold (tetrahydrofuran‑2‑ylmethyl‑substituted) makes it suitable for in vivo diuresis studies where a chemotype orthogonal to the triazoloquinoxaline series is desired, reducing the risk of confounding scaffold‑specific off‑target effects . Dose‑ranging should account for its moderate potency (IC₅₀ 1.5 µM).

Structure–Activity Relationship (SAR) Probe for Urea Transporter Inhibitor Optimization

As a micromolar‑potency UT‑A1 inhibitor with a well‑defined substitution pattern, the compound can serve as a starting point for medicinal chemistry campaigns aiming to improve UT‑A1 affinity or isoform selectivity. Systematic variation of the tetrahydrofuran or dimethylaminophenethyl groups can be benchmarked against the 1.5 µM IC₅₀ baseline .

Comparative Selectivity Screening Against UT‑B and Other SLC Transporters

Although UT‑B inhibition data are currently unavailable for this compound, its unique structure warrants profiling against UT‑B (and potentially other SLC family members) to establish a selectivity index. Such data would further differentiate it from dual UT‑A/UT‑B inhibitors like UTA1inh‑A1 (UT‑B IC₅₀ 16 µM) .

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